N-[2-(5-ethyl-1,3-thiazol-2-yl)ethyl]-4,5-dimethyl-7H-tetrazolo[1,5-a]pyrimidine-6-carboxamide
Description
N-[2-(5-ethyl-1,3-thiazol-2-yl)ethyl]-4,5-dimethyl-7H-tetrazolo[1,5-a]pyrimidine-6-carboxamide is a complex organic compound that belongs to the class of tetrazolopyrimidines. This compound is characterized by its unique structure, which includes a thiazole ring, a tetrazole ring, and a pyrimidine ring. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Properties
IUPAC Name |
N-[2-(5-ethyl-1,3-thiazol-2-yl)ethyl]-4,5-dimethyl-7H-tetrazolo[1,5-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N7OS/c1-4-10-7-16-12(23-10)5-6-15-13(22)11-8-21-14(17-18-19-21)20(3)9(11)2/h7H,4-6,8H2,1-3H3,(H,15,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMGFEUATQOCUAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(S1)CCNC(=O)C2=C(N(C3=NN=NN3C2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N7OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.41 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-ethyl-1,3-thiazol-2-yl)ethyl]-4,5-dimethyl-7H-tetrazolo[1,5-a]pyrimidine-6-carboxamide typically involves multiple steps:
Formation of the Thiazole Ring: The initial step involves the synthesis of the thiazole ring through a cyclization reaction of appropriate precursors under acidic or basic conditions.
Attachment of the Ethyl Group: The ethyl group is introduced via an alkylation reaction using ethyl halides in the presence of a base.
Construction of the Tetrazole Ring: The tetrazole ring is formed through a [2+3] cycloaddition reaction between an azide and a nitrile.
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction involving appropriate amines and carbonyl compounds.
Final Assembly: The final step involves the coupling of the thiazole, tetrazole, and pyrimidine rings under specific reaction conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2-(5-ethyl-1,3-thiazol-2-yl)ethyl]-4,5-dimethyl-7H-tetrazolo[1,5-a]pyrimidine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halides, nucleophiles, and electrophiles under various solvent conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-[2-(5-ethyl-1,3-thiazol-2-yl)ethyl]-4,5-dimethyl-7H-tetrazolo[1,5-a]pyrimidine-6-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(5-ethyl-1,3-thiazol-2-yl)ethyl]-4,5-dimethyl-7H-tetrazolo[1,5-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(5-methyl-1,3-thiazol-2-yl)ethyl]-4,5-dimethyl-7H-tetrazolo[1,5-a]pyrimidine-6-carboxamide
- N-[2-(5-ethyl-1,3-thiazol-2-yl)ethyl]-4,5-dimethyl-7H-tetrazolo[1,5-a]pyrimidine-6-sulfonamide
Uniqueness
N-[2-(5-ethyl-1,3-thiazol-2-yl)ethyl]-4,5-dimethyl-7H-tetrazolo[1,5-a]pyrimidine-6-carboxamide is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
